1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol
Overview
Description
1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol is a chemical compound with the molecular formula C22H18O4 and a molecular weight of 346.376 g/mol . This compound is known for its potential biological activities and is often studied for its applications in medicinal chemistry and pharmacology .
Scientific Research Applications
1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxybenzyl)-4-methoxyphenanthrene-2,7-diol
- 2,7-Phenanthrenediol, 1-(4-hydroxyphenyl)methyl-4-methoxy
- 1-(4’-Hydroxybenzyl)-4-methoxyphenanthrene-2,7-diol
- 1-(p-Hydroxybenzyl)-4-methoxyphenanthrene-2,7-diol
Uniqueness
1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol is unique due to its specific structural features and biological activities. Its ability to inhibit butyrylcholinesterase with high selectivity makes it a promising candidate for therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-26-21-12-20(25)19(10-13-2-5-15(23)6-3-13)18-8-4-14-11-16(24)7-9-17(14)22(18)21/h2-9,11-12,23-25H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJSWJPRPDMYLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=CC2=C(C(=C1)O)CC4=CC=C(C=C4)O)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562399 | |
Record name | 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133740-30-4 | |
Record name | 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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